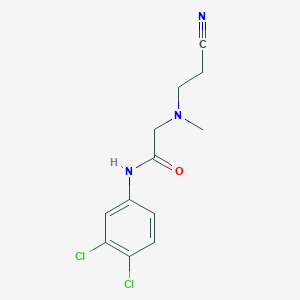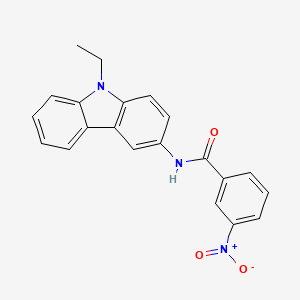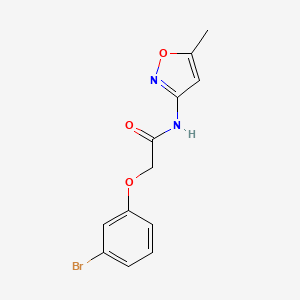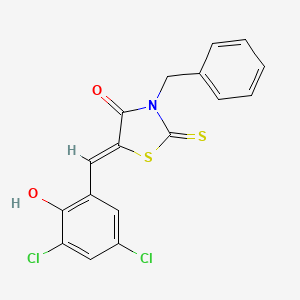
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide, also known as CDMG, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as a tool for studying the mechanisms of action of certain enzymes and as a potential treatment for certain diseases. In
作用机制
The mechanism of action of N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide involves the inhibition of DPP-IV, which is a serine protease that cleaves peptides at the N-terminal end of proline or alanine residues. By inhibiting this enzyme, this compound increases the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which play a role in glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. As mentioned earlier, this compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, this compound has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide in lab experiments is its specificity for DPP-IV inhibition. This makes it a useful tool for studying the mechanisms of action of this enzyme and its role in various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage in animal models, suggesting that caution should be exercised when using this compound in lab experiments.
未来方向
There are several future directions for research on N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as type 2 diabetes, Alzheimer's disease, and Parkinson's disease. Finally, further studies are needed to better understand the potential toxicity of this compound and to develop strategies for minimizing its toxicity in lab experiments.
合成方法
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine to form N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide. This intermediate is then reacted with ethyl chloroformate to form N~1~-(3,4-dichlorophenyl)-N~2~-methyl-N~2~-(2-chloroethyl)glycinamide. Finally, this intermediate is reacted with sodium cyanide to form the desired product, this compound.
科学研究应用
N~2~-(2-cyanoethyl)-N~1~-(3,4-dichlorophenyl)-N~2~-methylglycinamide has been studied for its potential applications in various areas of scientific research. One area of research where this compound has shown promise is in the study of the mechanisms of action of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism. This inhibition has been shown to increase insulin secretion and improve glucose tolerance in animal models, suggesting that this compound may have potential as a treatment for type 2 diabetes.
属性
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-17(6-2-5-15)8-12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7H,2,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDXLLQDQDCDFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)

![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)